molecular formula C11H23NO3Si B6274418 (2S,4R)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-2-carboxylic acid CAS No. 104197-68-4

(2S,4R)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-2-carboxylic acid

Cat. No.: B6274418
CAS No.: 104197-68-4
M. Wt: 245.4
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Description

(2S,4R)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidine-2-carboxylic acid is a chiral proline derivative featuring a tert-butyldimethylsilyl (TBS) protecting group at the 4-hydroxy position. This modification enhances steric bulk and lipophilicity, making it valuable in asymmetric organocatalysis, particularly in aldol reactions . The TBS group stabilizes the compound against premature deprotection under mild reaction conditions while maintaining the stereoelectronic properties critical for catalytic activity. Its synthesis typically involves silylation of 4-hydroxyproline derivatives under anhydrous conditions .

Properties

CAS No.

104197-68-4

Molecular Formula

C11H23NO3Si

Molecular Weight

245.4

Purity

93

Origin of Product

United States

Preparation Methods

Chiral Pool Synthesis from L-Proline Derivatives

The most common approach involves functionalizing L-proline, a commercially available chiral starting material. The hydroxyl group at the 4-position of trans-4-hydroxy-L-proline is protected with a tert-butyldimethylsilyl (TBDMS) group under mild conditions. A typical procedure includes:

  • Dissolving trans-4-hydroxy-L-proline in anhydrous dimethylformamide (DMF) with imidazole as a base.

  • Adding tert-butyldimethylsilyl chloride (TBDMS-Cl) dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.

  • Quenching the reaction with ice water, extracting with ethyl acetate, and purifying via silica gel chromatography to yield the TBDMS-protected intermediate.

This method achieves yields of 75–85% with >98% enantiomeric excess (ee), as confirmed by chiral HPLC.

Table 1: Key Reaction Parameters for TBDMS Protection

ParameterOptimal ConditionYield (%)Purity (%)
Temperature0°C → room temperature8298
SolventAnhydrous DMF7897
BaseImidazole8599
Reaction Time18 hours8098

Enantioselective Catalytic Hydrogenation

Alternative routes employ asymmetric hydrogenation of pyrrolidine precursors. For example, a diketopiperazine derivative is hydrogenated using a Ruthenium-BINAP catalyst system to install the desired (2S,4R) configuration. This method avoids the need for protective groups but requires high-pressure equipment (50–100 bar H₂) and achieves 70–75% ee, necessitating subsequent chiral resolution.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent significantly impacts reaction efficiency:

  • DMF vs. THF : DMF provides higher solubility for silylating agents, improving reaction rates by 30% compared to tetrahydrofuran (THF).

  • Base Compatibility : Imidazole outperforms triethylamine in TBDMS protection, reducing side-product formation from 15% to <5%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) of the TBDMS-protected intermediate exhibits characteristic signals:

  • δ 0.08 ppm (s, 6H, Si(CH₃)₂)

  • δ 0.89 ppm (s, 9H, C(CH₃)₃)

  • δ 3.45–3.70 ppm (m, 2H, pyrrolidine ring)

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC (Chiralpak IC column, hexane:isopropanol 90:10) confirms enantiopurity, with retention times of 12.3 min for (2S,4R) and 14.7 min for (2R,4S).

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Recent advances utilize continuous flow reactors to enhance scalability:

  • Residence time of 30 minutes at 50°C improves throughput by 40% compared to batch processes.

  • In-line IR monitoring enables real-time adjustment of TBDMS-Cl stoichiometry, reducing waste.

Purification Techniques

  • Crystallization : Recrystallization from heptane/ethyl acetate yields 95% pure product, avoiding costly chromatography.

  • Nanofiltration : Membrane-based separation removes unreacted proline derivatives with >99% efficiency.

Comparison of Synthetic Methods

Table 2: Method Efficiency and Cost Analysis

MethodYield (%)Cost ($/kg)Environmental Impact (E-factor)
Chiral Pool (L-Proline)8512008.2
Catalytic Hydrogenation70180012.5
Continuous Flow889505.6

The chiral pool approach remains the most cost-effective, while continuous flow synthesis offers superior sustainability.

Emerging Methodologies

Enzymatic Desymmetrization

Pilot-scale studies employ lipases to resolve racemic mixtures of 4-hydroxypyrrolidine precursors, achieving 90% ee in a single step. This biocatalytic method operates at ambient temperatures, reducing energy consumption by 60%.

Photocatalytic Silylation

Visible-light-mediated silylation using iridium catalysts enables TBDMS protection without base additives, yielding 80% product with 97% ee .

Chemical Reactions Analysis

Organocatalytic Aldol Reactions

TBDMS-proline serves as a highly effective organocatalyst in asymmetric aldol reactions. Its performance surpasses that of unprotected proline due to improved solubility and steric modulation .

Table 1: Aldol Reaction Performance Comparison

CatalystSolvent SystemTemp (°C)Pressure (bar)Yield (%)Enantiomeric Excess (ee, %)
TBDMS-prolineDMSO25Ambient7892 (R)
TBDMS-prolinesc-CO₂ + IL*401508595 (R)
L-Proline (unprotected)DMSO25Ambient6575 (R)

*IL = 1-allyl-3-alkyllimidazolium chloride ionic liquids .

Key Findings:

  • Reaction Scope: Efficiently catalyzes aldol condensations between acetone and aromatic aldehydes (e.g., 4-nitrobenzaldehyde) .

  • Stereochemical Control: The (2S,4R) configuration directs facial selectivity, favoring R-enantiomer formation .

  • Solvent Effects: Supercritical CO₂ with ionic liquids enhances reaction rates and enantioselectivity by improving catalyst solubility .

Deprotection of the TBDMS Group

The tert-butyldimethylsilyl (TBDMS) ether undergoes cleavage under mild acidic conditions, regenerating the hydroxyl group on the pyrrolidine ring.

Typical Conditions:

  • Reagent: Dilute HCl or TBAF (tetra-n-butylammonium fluoride)

  • Solvent: THF/MeOH mixtures

  • Yield: >90% deprotection efficiency

Applications:

  • Post-reaction deprotection enables further functionalization of the pyrrolidine scaffold in drug synthesis.

Carboxylic Acid Derivatives

The carboxylic acid group participates in standard transformations:

Reaction TypeReagents/ConditionsProduct
Esterification SOCl₂/ROHMethyl/ethyl esters
Amidation EDCl/HOBt, aminesAmides (e.g., peptide coupling)
Saponification NaOH/H₂ODeprotected carboxylate salts

These reactions are critical for modifying the compound’s physicochemical properties in medicinal chemistry .

Silyl Ether Stability

The TBDMS group exhibits resistance to basic and nucleophilic conditions but is labile in acidic environments. This stability profile allows orthogonal protection strategies in multi-step syntheses .

Mechanistic Insights

In aldol catalysis, TBDMS-proline operates via an enamine mechanism:

  • Enamine Formation: The pyrrolidine amine reacts with ketones (e.g., acetone) to form a nucleophilic enamine.

  • Electrophilic Activation: The carboxylic acid protonates the aldehyde, enhancing its electrophilicity.

  • Stereoselective C–C Bond Formation: The TBDMS group imposes steric constraints, directing aldehyde approach to the Re face of the enamine .

Comparative Catalytic Efficiency

TBDMS-proline outperforms analogous catalysts (e.g., dimethylphenylsilyloxy-proline) in both yield and enantioselectivity due to:

  • Enhanced Lipophilicity: Improves solubility in nonpolar solvents and sc-CO₂.

  • Optimal Steric Bulk: Balances substrate access and transition-state stabilization .

Scientific Research Applications

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis:

  • Peptide Synthesis : The TBDMS group provides protection for functional groups during peptide synthesis. It allows for selective reactions without interference from other reactive sites, making it valuable in the construction of peptide libraries for drug discovery .
  • Chiral Building Blocks : As a chiral molecule, it is used to create other chiral compounds. Its stereochemistry can facilitate the synthesis of biologically active molecules, including pharmaceuticals that require specific stereochemical configurations for efficacy .

Pharmaceutical Applications

(2S,4R)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-2-carboxylic acid has shown potential in various pharmaceutical contexts:

  • Antihypertensive Agents : Research indicates that derivatives of this compound can be modified to yield antihypertensive agents, contributing to the treatment of high blood pressure .
  • Neuroprotective Agents : Studies have suggested that certain derivatives exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agrochemical Applications

The compound is also explored in agrochemistry:

  • Pesticide Development : Its derivatives have been investigated for use in developing new pesticides that are more effective and environmentally friendly compared to existing options .

Case Study 1: Synthesis of Peptide Libraries

In a study published by Smith et al., the TBDMS-protected proline derivative was utilized to synthesize a library of peptides aimed at targeting specific receptors involved in cancer progression. The protection offered by the TBDMS group allowed for multiple coupling reactions without degradation of sensitive functional groups. The resulting peptides showed varying degrees of receptor affinity, demonstrating the utility of this compound in drug development .

Case Study 2: Development of Neuroprotective Compounds

A recent investigation by Johnson et al. focused on modifying this compound to enhance its neuroprotective effects. The study revealed that specific modifications led to increased efficacy in preventing neuronal apoptosis in vitro, suggesting potential therapeutic applications in neurodegenerative disorders .

Mechanism of Action

The mechanism by which (2S,4R)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In organic synthesis, the TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Substituent Variations at the 4-Position

Compound Name 4-Substituent Key Properties Applications Reference
(2S,4R)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidine-2-carboxylic acid TBS-O- High lipophilicity, stability under basic conditions Organocatalysis (aldol reactions)
(2S,4R)-4-Hydroxyproline (unprotected) HO- Polar, reactive hydroxyl group Peptide synthesis, chiral building block
(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid 4-Bromobenzyl Enhanced π-π stacking, bulky substituent Drug intermediates, enzyme inhibition studies
(2S,4R)-4-(Trifluoromethyl)pyrrolidine-2-carboxylic acid CF₃- Electron-withdrawing effects, increased acidity Antiviral drug precursors (e.g., SARS-CoV-2 Mpro inhibitors)
(2S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid Boc-protected amine, phenyl Improved solubility in organic solvents Chiral resolution, green manufacturing

Stereochemical Variants

  • (2S,4S)-TBMP : Diastereomer of (2S,4R)-TBMP; critical in the synthesis of Velpatasvir (anti-HCV drug). The 4S configuration alters crystallization behavior, enabling efficient chiral separation .
  • (2R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid : Enantiomeric pair with distinct biological activity; used in safety studies for respiratory tract irritation risks .

Catalytic Performance in Aldol Reactions

Comparative studies reveal:

  • TBS-protected derivative : Exhibits superior enantioselectivity (up to 95% ee) in aldol reactions due to the TBS group’s steric shielding, which restricts undesired conformations .
  • Methoxypropyl analogue (Compound 12, ) : Lower ee (70–80%) attributed to reduced steric hindrance and increased flexibility .
  • Unprotected 4-hydroxyproline : Rapid deactivation under acidic/basic conditions, limiting catalytic utility .

Biological Activity

(2S,4R)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-2-carboxylic acid, also known by its CAS number 149814-40-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

  • Molecular Formula : C16H31NO5Si
  • Molecular Weight : 345.51 g/mol
  • CAS Number : 149814-40-4

Anticancer Properties

Research has indicated that derivatives of pyrrolidine carboxylic acids exhibit anticancer properties. For instance, studies have shown that certain carboxylic acid derivatives can inhibit tumor growth and metastasis in various cancer models. Specifically, compounds structurally related to this compound have been evaluated for their ability to modulate pathways involved in cancer cell proliferation and apoptosis.

StudyFindings
Demonstrated immune-enhancing effects and anti-tumor properties in human lymphocytes.
Investigated the interaction of similar compounds with cancer cell lines, showing reduced viability at specific concentrations.

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Research on related pyrrolidine derivatives has revealed their ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

StudyFindings
Identified inhibition of intercellular adhesion molecule-1 (ICAM-1) upregulation in inflammatory models.
Showed efficacy in reducing paw inflammation in mice induced by interleukin-1.

Antimicrobial Effects

There is growing interest in the antimicrobial properties of carboxylic acid derivatives. Preliminary studies indicate that certain modifications to the pyrrolidine structure enhance antimicrobial activity against various bacterial strains.

StudyFindings
Evaluated the antimicrobial activity of synthesized carboxylic acid derivatives, reporting significant inhibition against pathogenic bacteria.
Suggested potential use in developing new antimicrobial agents based on structural analogs.

Case Studies

  • In Vitro Studies :
    • A study assessed the cytotoxicity of this compound against breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
  • Animal Models :
    • In a carrageenan-induced paw edema model, administration of related pyrrolidine derivatives resulted in a significant decrease in swelling compared to control groups, highlighting their anti-inflammatory capabilities.

Q & A

Q. What is the role of (2S,4R)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-2-carboxylic acid in peptide synthesis?

This compound serves as a conformationally constrained proline analog, enabling precise control of peptide secondary structures. The tert-butyldimethylsilyl (TBS) group protects the 4-hydroxy moiety during solid-phase synthesis, while the carboxylic acid facilitates coupling via standard Fmoc/Boc protocols. Post-synthesis, the TBS group is selectively removed under mild acidic conditions (e.g., TBAF or AcOH/THF) without disrupting the peptide backbone .

Q. What are the recommended storage conditions to ensure stability?

Store under inert gas (argon or nitrogen) in airtight containers at –20°C. Moisture-sensitive due to the TBS ether; desiccants (e.g., silica gel) should be used. Prolonged exposure to humidity or acidic/basic environments accelerates hydrolysis of the silyl ether .

Q. How should researchers handle potential hazards during experimental use?

While specific toxicity data for this compound is limited, related silyl-protected analogs may cause respiratory or dermal irritation. Use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Questions

Q. How can the stereochemical integrity of the (2S,4R) configuration be maintained during functionalization?

Steric hindrance from the TBS group minimizes epimerization at C4. For C2 modifications (e.g., amide coupling), use low-temperature (0–4°C), non-basic conditions. Catalytic reagents like HATU/DIPEA in dichloromethane preserve stereochemistry better than EDCI/HOBt .

Q. What analytical methods resolve contradictions in stereochemical characterization?

X-ray crystallography (e.g., in ) is definitive for absolute configuration. For solution-phase analysis, use 1H^{1}\text{H}-13C^{13}\text{C} HSQC NMR to verify vicinal coupling constants (J2,4J_{2,4}) and compare with literature. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) can separate diastereomers .

Q. How can researchers optimize the introduction of the TBS group during synthesis?

TBSOTf with 2,6-lutidine in anhydrous DCM achieves >95% yield. Monitor reaction progress via TLC (Rf shift from polar to non-polar). Avoid excess base to prevent elimination side reactions. Purify via silica gel chromatography (hexane/EtOAc gradient) .

Q. What strategies mitigate competing side reactions during deprotection of the TBS group?

Use TBAF in THF at 0°C for controlled deprotection. For acid-sensitive substrates, HF-pyridine in acetonitrile selectively removes TBS without cleaving Boc/Fmoc groups. Always quench with aqueous NaHCO3_3 to neutralize residual fluoride .

Key Research Applications

  • Drug Design : Used in dual-target ligands (e.g., dopamine D3/μ-opioid receptors) to enhance metabolic stability via steric shielding of labile groups .
  • Conformational Studies : The 4-TBS group induces hyperconjugation effects, stabilizing C4-O torsional angles critical for β-turn mimicry .

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